molecular formula C14H12N4O4S2 B11022944 ethyl 2-{[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

ethyl 2-{[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B11022944
M. Wt: 364.4 g/mol
InChI Key: VENWXVHXFCDKLF-UHFFFAOYSA-N
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Description

Ethyl 2-{[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a unique dual-thiazole architecture. The molecule comprises:

  • A central thiazole ring substituted at position 4 with an ethyl carboxylate group.
  • A second thiazolo[3,2-a]pyrimidine fused-ring system linked via an amide bond at position 2 of the primary thiazole. This fused system includes a 2-methyl substituent and a 5-oxo group, contributing to its electronic and steric profile.

For example, similar compounds utilize hydrazide formation (e.g., ) or condensation with thioamides (e.g., ) to assemble thiazole cores .

Properties

Molecular Formula

C14H12N4O4S2

Molecular Weight

364.4 g/mol

IUPAC Name

ethyl 2-[(2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C14H12N4O4S2/c1-3-22-12(21)9-6-23-13(16-9)17-10(19)8-4-15-14-18(11(8)20)5-7(2)24-14/h4-6H,3H2,1-2H3,(H,16,17,19)

InChI Key

VENWXVHXFCDKLF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CN=C3N(C2=O)C=C(S3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve refluxing in solvents such as ethanol or methanol, with the use of catalysts like methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility and bioactivity profiles.

Example:

Ethyl esterH2O/H+or OHCarboxylic acid+Ethanol\text{Ethyl ester} \xrightarrow{\text{H}_2\text{O/H}^+ \text{or OH}^-} \text{Carboxylic acid} + \text{Ethanol}

A structurally related compound, 2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid (CAS 32278-56-1), is a known hydrolysis product of analogous esters .

Nucleophilic Substitution

The thiazole ring’s sulfur and nitrogen atoms facilitate nucleophilic substitutions. For example:

  • Thiazole C-2 position : Reacts with amines or alcohols under mild conditions.

  • Pyrimidine ring : The electron-deficient C-5 position may undergo nucleophilic attack by hydrazines or Grignard reagents.

Conditions :

  • Polar aprotic solvents (e.g., DMF, DMSO).

  • Catalysts: Cu(I) or Pd(0) for cross-coupling reactions.

Oxidation and Reduction

  • Oxidation : The thiazole sulfur atom can oxidize to sulfoxide or sulfone derivatives using H2_2O2_2 or mCPBA.

  • Reduction : The pyrimidine carbonyl group may be reduced to a hydroxyl or methylene group using NaBH4_4 or LiAlH4_4.

Example :

C=OLiAlH4CH2OH\text{C=O} \xrightarrow{\text{LiAlH}_4} \text{CH}_2\text{OH}

Amide Bond Reactivity

The central amide linkage participates in:

  • Hydrolysis : Forms carboxylic acid and amine derivatives under strong acidic/basic conditions.

  • Condensation : Reacts with aldehydes or ketones to form Schiff bases.

Key Insight : Stability of the amide bond under physiological conditions makes it suitable for prodrug strategies.

Cycloaddition and Ring-Opening

  • Diels-Alder Reactions : The conjugated system in the pyrimidine ring may act as a dienophile.

  • Ring-Opening : Thiazole rings can cleave under extreme pH or thermal stress, yielding open-chain thioamides.

Radical-Mediated Reactions

Visible-light-driven reactions involving α-bromo diketones (as in ) suggest potential for radical intermediates to modify the thiazolo[3,2-a]pyrimidine scaffold. Such pathways could enable regioselective functionalization under mild conditions.

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, forming CO2_2 and volatile byproducts.

  • Photostability : Susceptible to UV-induced cleavage of the thiazole-pyrimidine junction.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure characterized by a thiazole ring fused to a pyrimidine ring. The molecular formula is C10H10N2O3SC_{10}H_{10}N_{2}O_{3}S, with a molecular weight of approximately 238.26 g/mol. The synthesis typically involves multi-step organic reactions, including the condensation of 2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid with thiazole derivatives. Common reagents include dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to facilitate ester bond formation.

Synthetic Method

  • Starting Materials : 2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid and thiazole derivatives.
  • Reagents : DCC and DMAP.
  • Conditions : Reaction typically performed under reflux in an organic solvent.

The compound exhibits a broad spectrum of biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Activity

Research indicates that compounds with thiazole rings often demonstrate significant antimicrobial properties. Ethyl 2-{[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate has shown activity against various bacterial strains including:

  • Staphylococcus aureus
  • Escherichia coli

Minimum inhibitory concentrations (MICs) for similar thiazole derivatives have been reported in the range of 100–200 μg/mL .

Anticancer Properties

Thiazole derivatives are also being explored for their potential anticancer activities. Studies have shown that certain derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of thiazole derivatives similar to this compound:

  • Study on Antimicrobial Activity : A series of thiazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated promising antimicrobial activity with MIC values comparable to established antibiotics .
  • Anticancer Research : Thiazole-containing compounds have been evaluated for their effects on various cancer cell lines. Some studies reported significant inhibition of cell growth in breast cancer cells when treated with thiazole derivatives .

Mechanism of Action

The mechanism of action of ethyl 2-{[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The thiazolopyrimidine moiety is known to interact with purine-binding sites, which can disrupt cellular processes and inhibit the growth of cancer cells .

Comparison with Similar Compounds

Core Heterocyclic Systems

The target compound’s fused thiazolo[3,2-a]pyrimidine system distinguishes it from simpler thiazole derivatives. Key comparisons include:

Compound Name Core Structure Key Substituents Reference
Target Compound Thiazole + Thiazolo[3,2-a]pyrimidine Ethyl carboxylate, 2-methyl-5-oxo fused system -
Ethyl 2-morpholino-1,3-thiazole-4-carboxylate Single thiazole Morpholino (position 2), ethyl carboxylate
Ethyl 2-adamantyl-1,3-thiazole-4-carboxylate Single thiazole Adamantyl (position 2), ethyl carboxylate
5-Amino-3-oxo-tetrahydro-5H-thiazolo[3,2-a]pyridine-6-carbonitrile Thiazolo[3,2-a]pyridine Amino, oxo, nitrile

Key Observations :

  • Bulky substituents like adamantyl () or morpholino () increase steric hindrance, which may influence receptor binding or solubility .

Substituent Effects on Physical Properties

Data from commercial catalogs () and synthetic studies highlight substituent-driven variations:

Compound Name Substituent (Position 2) Melting Point (°C) Solubility (Inferred from NMR)
Target Compound 2-Methyl-5-oxo fused system Not reported Likely polar due to amide and ester groups
Ethyl 2-methyl-1,3-thiazole-4-carboxylate Methyl 47–48 Moderate in DMSO
Ethyl 2-morpholino-1,3-thiazole-4-carboxylate Morpholino 88.5–90 High in polar solvents

Key Observations :

  • Morpholino substituents () elevate melting points compared to methyl groups, likely due to hydrogen-bonding capacity .
  • The target compound’s amide linkage may enhance solubility in polar aprotic solvents, akin to pyrrolo-pyrimidine derivatives () .

Key Observations :

  • The target compound’s fused system may require sequential cyclization and coupling steps, as seen in thiazolo-pyrimidine syntheses () .
  • Hydrazide intermediates () or coupling reagents () could facilitate amide bond formation in the target .

Key Observations :

    Biological Activity

    Ethyl 2-{[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a compound of significant interest due to its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant research findings.

    Chemical Structure and Properties

    The compound has the following molecular formula:

    • Molecular Formula: C₁₀H₉N₃O₃S₂
    • Molecular Weight: 263.32 g/mol
    • CAS Number: 32187-00-1

    The structural representation reveals a thiazole ring fused with a pyrimidine moiety, which is characteristic of several biologically active compounds.

    1. Anticancer Activity

    Research indicates that derivatives of thiazolo[3,2-a]pyrimidines exhibit promising anticancer properties. For instance, studies have shown that various thiazole-based compounds demonstrate cytotoxic effects against multiple cancer cell lines:

    CompoundCell Line TestedIC₅₀ (µM)
    Compound AHepG2 (liver cancer)0.06
    Compound BMCF7 (breast cancer)0.10
    Compound CHT29 (colon cancer)2.50

    These findings suggest that the thiazole and pyrimidine components contribute to their anticancer efficacy by inhibiting key cellular pathways involved in tumor growth and proliferation .

    2. Antioxidant Activity

    The antioxidant potential of thiazole derivatives has also been explored. This compound has shown significant activity in scavenging free radicals, which is crucial for protecting cells from oxidative stress. In vitro assays demonstrated that this compound could enhance the activity of antioxidant enzymes in treated cells .

    Case Studies

    Case Study 1: Anticancer Efficacy

    In a study published in Molecules, researchers synthesized several thiazolo[3,2-a]pyrimidine derivatives and evaluated their anticancer activity against various cell lines. The most active compound exhibited an IC₅₀ value of 0.06 µM against HepG2 cells, indicating potent cytotoxicity . This study highlights the potential of this compound as a lead compound for further development.

    Case Study 2: Antioxidant Properties

    Another investigation focused on the antioxidant capabilities of thiazole derivatives found that this compound significantly reduced oxidative stress markers in cellular models. The results indicated that this compound could be beneficial in preventing oxidative damage in various biological systems .

    Q & A

    Basic Research Questions

    Q. What are the optimized synthetic routes for ethyl 2-{...}carboxylate, and how do reaction conditions influence yield and purity?

    • Methodological Answer : The compound is synthesized via multi-step condensation reactions. For example, thiazolo[3,2-a]pyrimidine precursors are prepared by reacting 2-amino-2-thiazoline derivatives with heterocyclic tricarbonylmethane intermediates under reflux in glacial acetic acid/acetic anhydride (1:1). Sodium acetate is used as a catalyst, and the mixture is refluxed for 8–10 hours. Post-reaction purification involves recrystallization from ethyl acetate/ethanol (3:2), yielding ~78% purity . X-ray diffraction (XRD) is critical for confirming spatial structure and resolving stereochemical ambiguities .

    Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

    • Methodological Answer : XRD remains the gold standard for resolving the fused thiazolo-pyrimidine ring system, which often adopts a puckered conformation (flattened boat) with dihedral angles up to 80° relative to substituent aromatic rings . Complementary techniques include:

    • IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functional groups.
    • ¹H-NMR : Resolves methylene protons (δ 4.2–4.4 ppm for ethyl ester groups) and aromatic protons (δ 7.2–7.8 ppm) .
    • Mass spectrometry : Validates molecular weight (e.g., via [M+H]+ peaks) .

    Advanced Research Questions

    Q. How can computational reaction path search methods optimize the synthesis of thiazolo[3,2-a]pyrimidine derivatives?

    • Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path algorithms are used to predict intermediates and transition states. For example, ICReDD’s approach combines computed activation energies with experimental feedback to narrow optimal conditions (e.g., solvent polarity, temperature) for cyclization steps . This reduces trial-and-error iterations by 30–50% in multi-component reactions (e.g., Biginelli reactions) .

    Q. What strategies resolve contradictions in biological activity data for thiazolo[3,2-a]pyrimidine derivatives?

    • Methodological Answer : Discrepancies in antimicrobial or anticancer activity often arise from:

    • Structural variability : Substituents like 4-chlorophenyl vs. 4-methoxyphenyl alter electron density and bioactivity .
    • Assay conditions : Standardize MIC (Minimum Inhibitory Concentration) protocols across cell lines (e.g., Gram-positive vs. Gram-negative bacteria) .
    • SAR (Structure-Activity Relationship) studies : Systematic substitution at the 2-methyl or 5-oxo positions can clarify pharmacophore requirements .

    Q. How are intermolecular interactions in crystal packing analyzed to predict solubility and stability?

    • Methodological Answer : XRD studies reveal C–H···O hydrogen bonds and π-π stacking interactions in the crystal lattice. For example, bifurcated hydrogen bonds along the c-axis correlate with higher thermal stability (melting points >400 K) . Solubility is predicted via Hirshfeld surface analysis, which quantifies hydrophilic (O/N-H) vs. hydrophobic (C-H) surface areas .

    Data Contradiction Analysis

    Q. Why do different synthetic routes yield variable stereochemical outcomes for the thiazolo-pyrimidine core?

    • Resolution : Divergent stereochemistry arises from:

    • Reagent choice : Chloroacetic acid vs. malononitrile derivatives alter ring-closure pathways .
    • Solvent effects : Polar aprotic solvents (e.g., DMF) favor planar intermediates, while acetic acid promotes puckered conformers .
    • Validation : Cross-validate XRD data with dynamic NMR to track conformational changes in solution .

    Methodological Tables

    Synthetic Parameter Optimal Conditions Impact on Yield/Purity Reference
    CatalystSodium acetate in AcOH/Ac₂OIncreases yield by 15–20%
    Reaction Time8–10 hours refluxPrevents byproduct formation
    Recrystallization SolventEthyl acetate/ethanol (3:2)Enhances crystal purity to >95%
    Spectroscopic Technique Key Peaks/Features Application Reference
    XRDDihedral angles, puckered ring conformationStereochemical resolution
    ¹H-NMRδ 4.2–4.4 ppm (ethyl ester CH₂)Confirms esterification
    IR1700 cm⁻¹ (C=O stretch)Validates carbonyl groups

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